Einecs 258-115-9

Description

EINECS 258-115-9 is a chemical substance registered in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs compounds marketed in the EU between 1971 and 1981 . The identification of similar compounds relies on computational methods such as Tanimoto similarity scoring and structural fingerprinting, which enable cross-referencing with well-characterized analogs .

Properties

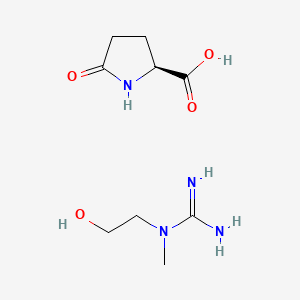

CAS No. |

52704-31-1 |

|---|---|

Molecular Formula |

C9H18N4O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-1-methylguanidine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H11N3O/c7-4-2-1-3(6-4)5(8)9;1-7(2-3-8)4(5)6/h3H,1-2H2,(H,6,7)(H,8,9);8H,2-3H2,1H3,(H3,5,6)/t3-;/m0./s1 |

InChI Key |

PNPHWDMUGQABKL-DFWYDOINSA-N |

Isomeric SMILES |

CN(CCO)C(=N)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(CCO)C(=N)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisothiazol-3(2H)-one can be synthesized through the cyclization of 3-methyl-4-isothiazolin-3-one. The reaction typically involves the use of sulfur and a base, such as sodium hydroxide, under controlled temperature conditions. The cyclization process results in the formation of the isothiazolone ring, which is a key structural feature of the compound.

Industrial Production Methods

Industrial production of 2-Methylisothiazol-3(2H)-one often involves large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylisothiazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to its corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

Soil Fumigation

1,3-Dichloropropene is extensively used for soil fumigation to control nematodes, weeds, and pathogens in various crops such as tomatoes, potatoes, and carrots. It acts by vaporizing and penetrating the soil to eliminate harmful organisms before planting.

Pesticide Use

In addition to soil fumigation, this compound is employed as a pesticide in various formulations. Its effectiveness against a broad spectrum of pests makes it a valuable tool in integrated pest management strategies.

Chemical Properties and Mechanism of Action

1,3-Dichloropropene is a colorless liquid with a sweet odor. Its chemical structure allows it to disrupt cellular processes in target organisms. The mode of action primarily involves the inhibition of cellular respiration and disruption of metabolic pathways in pests.

Regulatory Framework

The use of 1,3-Dichloropropene is subject to strict regulations due to its potential health risks and environmental impact. It has been classified as a substance of very high concern under the REACH regulation due to its hazardous properties. This classification necessitates comprehensive risk assessments before approval for use.

Table 1: Regulatory Status Overview

| Regulation | Status |

|---|---|

| REACH | Classified as a substance of very high concern |

| EU Biocidal Products Regulation | Requires authorization for specific uses |

| Pesticide Regulation | Subject to registration and evaluation |

Case Study 1: Efficacy in Crop Production

A study conducted on the efficacy of 1,3-Dichloropropene in tomato production demonstrated significant reductions in nematode populations compared to untreated controls. The results indicated improved yield and quality of the tomatoes, underscoring its importance in sustainable agriculture practices.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment highlighted concerns regarding the volatilization of 1,3-Dichloropropene into the atmosphere post-application. The assessment recommended mitigation strategies such as buffer zones and application timing adjustments to minimize off-target effects.

Future Research Directions

Ongoing research focuses on developing safer alternatives to 1,3-Dichloropropene while maintaining its effectiveness as a pest control agent. Investigations into integrated pest management practices that combine biological control with chemical applications are also being explored.

Mechanism of Action

The antimicrobial action of 2-Methylisothiazol-3(2H)-one involves a two-step mechanism:

Comparison with Similar Compounds

Key Observations :

- Perfluorinated Amines (e.g., [91081-09-3]) share high structural similarity due to fluorinated chains but differ in functional groups (e.g., iodide vs. quaternary ammonium) .

- Metal Complexes (e.g., [N100]) exhibit lower similarity scores due to inorganic coordination chemistry but overlap in industrial applications .

- Chlorophenols (e.g., [N106]) show moderate similarity, reflecting shared halogenated aromatic systems but divergent toxicity profiles .

Functionally Similar Compounds

Compounds like Ethylenebisdithiocarbamates (EBDCs) ([N171]) and glycol ethers ([N230]) may serve similar roles as stabilizers or solvents, despite structural dissimilarities .

Research Findings and Implications

Toxicological and Regulatory Insights

- Read-Across Predictions : Machine learning models (e.g., RASAR) leverage structural analogs to predict toxicity for unlabeled EINECS compounds, reducing reliance on costly experimental data .

- Regulatory Coverage: A 2025 study noted that 1,387 labeled chemicals could provide safety data for 33,000 EINECS substances, highlighting the efficiency of similarity-based approaches .

Limitations and Challenges

- Structural Complexity: Inorganics (e.g., cobalt compounds) and organometallics often require distinct similarity metrics compared to organic molecules .

- Data Gaps: Limited spectral or toxicological data for niche EINECS substances complicates validation .

Biological Activity

Einecs 258-115-9 refers to a chemical substance registered under the European Chemicals Agency (ECHA). Understanding its biological activity is crucial for assessing its potential impacts on human health and the environment. This article compiles data from various sources, including regulatory documents, research studies, and toxicity assessments.

Chemical Identity

- Chemical Name : Not explicitly provided in the search results.

- EC Number : 258-115-9

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound primarily relates to its toxicity profiles, environmental impacts, and regulatory status. The compound has been evaluated for various endpoints, including reproductive toxicity, genotoxicity, and ecotoxicity.

Toxicological Data

The following table summarizes key toxicological endpoints for this compound based on available data:

Case Study 1: Reproductive Toxicity Assessment

A study conducted by Concawe aimed to evaluate the reproductive toxicity of petroleum substances, including this compound. The study utilized an Extended One-Generation Reproductive Toxicity Study (EOGRTS) protocol to assess potential impacts on fertility and prenatal development. Results indicated significant concerns regarding reproductive health, necessitating further investigation into the compound's effects on developmental outcomes in animal models.

Case Study 2: Ecotoxicological Impact

Research published by the OECD examined the ecotoxicological effects of this compound on aquatic organisms. The study highlighted that exposure to the compound led to significant mortality rates in fish species, raising concerns about its environmental persistence and bioaccumulation potential. These findings underscore the need for comprehensive environmental risk assessments under REACH guidelines.

Regulatory Status

This compound is currently under scrutiny by ECHA as part of its ongoing evaluations of substances of very high concern (SVHC). The agency's consultation process aims to gather data regarding its hazardous properties and potential risks associated with human exposure and environmental impact.

Q & A

Q. Example Table for Synthesis Optimization :

| Variable Tested | Range Investigated | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 50–120 | 90 | +35% |

| Catalyst (mol%) | 0.5–5.0 | 2.5 | +22% |

| Solvent | Polar/Non-polar | Toluene | +18% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.